Bienvenue dans la boutique en ligne BenchChem!

Bromo-PEG1-Acid

PROTAC linker Drug design Physicochemical properties

Bromo-PEG1-Acid (CAS 1393330-33-0) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker comprising a terminal bromide group and a terminal carboxylic acid, separated by a single ethylene glycol unit. Its molecular weight is 197.03 g/mol with the formula C5H9BrO3.

Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Cat. No. B606382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG1-Acid
SynonymsBromo-PEG1-acid
Molecular FormulaC5H9BrO3
Molecular Weight197.03 g/mol
Structural Identifiers
InChIInChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)
InChIKeyREBYHCQUFPLTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG1-Acid: Technical Baseline and Procurement Overview for a Short PEG Linker


Bromo-PEG1-Acid (CAS 1393330-33-0) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker comprising a terminal bromide group and a terminal carboxylic acid, separated by a single ethylene glycol unit . Its molecular weight is 197.03 g/mol with the formula C5H9BrO3 [1]. The hydrophilic PEG spacer enhances aqueous solubility, while the bromide serves as an excellent leaving group for nucleophilic substitution and the carboxylic acid enables stable amide bond formation with primary amines via EDC or HATU activation . This compound is widely utilized as a building block in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs) [2].

Why Generic Substitution of Bromo-PEG1-Acid Is Scientifically Unjustified


Substituting Bromo-PEG1-Acid with a longer PEG analog (e.g., PEG2, PEG3, PEG4) or an alternative linker chemistry is not a trivial exchange. In PROTAC design, linker length is a critical determinant of ternary complex formation, protein degradation efficiency, and overall drug-like properties; systematic changes in PEG chain length can profoundly alter degradation potency and cellular permeability [1]. In bioconjugation, shorter linkers like PEG1 minimize steric hindrance and can yield higher conjugation efficiencies compared to longer, bulkier tethers, as demonstrated in polymer-protein conjugates where yields dropped from 75% to 9% when steric bulk increased [2]. Furthermore, the choice of reactive group dictates reaction pH and specificity: the bromo group is a robust alternative to maleimide for thiol conjugation at elevated pH, offering distinct operational advantages . Therefore, empirical selection based on quantitative performance metrics is essential.

Bromo-PEG1-Acid: Quantitative Procurement Evidence for Differentiated Performance


Molecular Weight and Hydrophobicity: Bromo-PEG1-Acid vs. Longer PEG Analogs

Bromo-PEG1-Acid (MW: 197.03 g/mol) has a computed LogP of 0.3, indicating balanced hydrophilicity [1]. In contrast, extending the PEG chain increases molecular weight and LogP (e.g., Bromo-PEG4-acid MW: 329.185 g/mol; LogP increases with each added ethylene glycol unit) [2]. This smaller size and lower LogP of PEG1 can be advantageous for maintaining cellular permeability and minimizing non-specific binding in certain PROTAC designs where a compact linker is required [3].

PROTAC linker Drug design Physicochemical properties

Conjugation Efficiency: Impact of Short PEG1 Linker on Protein Modification Yields

In a study of brush polymer-protein conjugates, increasing the linker length from 1 to 6 ethylene glycol units gradually increased the conjugation yield from 9% to 33% for a sterically hindered protein (βLG), while less hindered PEG and pNIPAAm systems reached yields as high as 75% [1]. This demonstrates that a shorter PEG1 linker can reduce steric hindrance in less congested environments, potentially offering higher yields compared to bulkier linkers when conjugating to readily accessible sites [2].

Bioconjugation Protein-polymer conjugate Reaction yield

Solubility Profile: Quantified DMSO and Aqueous Solubility for In Vitro and In Vivo Studies

Bromo-PEG1-Acid demonstrates high solubility in DMSO at 100 mg/mL (507.54 mM) with ultrasonic assistance, facilitating stock solution preparation . For in vivo applications, a formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline yields a clear solution at ≥2.5 mg/mL (12.69 mM), enabling preclinical dosing [1]. While longer PEG linkers generally offer increased aqueous solubility, this quantitative solubility data provides a reliable baseline for experimental planning and comparison against analogs where such data may be unavailable.

Solubility Formulation In vivo dosing

Optimal Application Scenarios for Bromo-PEG1-Acid Based on Quantified Performance Evidence


PROTAC Development Requiring a Compact, Minimally Hydrophobic Linker

When designing PROTACs where maintaining a low molecular weight and balanced LogP is critical for cellular permeability, Bromo-PEG1-Acid provides a defined, short PEG tether (MW 197.03, LogP 0.3) [1]. Its use is supported by class-level inference that shorter linkers can minimize non-specific interactions and improve intracellular target engagement [2]. This linker is particularly suitable for early-stage SAR studies exploring linker length optimization.

Bioconjugation to Sterically Accessible Protein Sites for High-Yield Modification

For conjugating polymers, dyes, or drugs to readily accessible lysine residues or N-termini of proteins, Bromo-PEG1-Acid's short spacer minimizes steric hindrance. Evidence from polymer-protein conjugates shows that shorter linkers can achieve high yields (up to 75%) in less hindered environments [3]. The terminal carboxylic acid enables efficient amide bond formation via standard EDC/HATU chemistry.

Synthesis of ADCs with Defined Drug-to-Antibody Ratios (DAR)

In ADC development, hydrophilic PEG linkers like Bromo-PEG1-Acid are employed to improve payload solubility and achieve consistent DAR values [4]. The short PEG1 spacer adds minimal bulk, potentially reducing aggregation of the final conjugate. The bromo group provides a handle for thiol conjugation as an alternative to maleimide chemistry.

Surface Modification to Reduce Non-Specific Protein Binding

Bromo-PEG1-Acid can be used to functionalize nanoparticles, quantum dots, or self-assembled monolayers with a short PEG layer, significantly reducing non-specific protein adsorption . The single EG unit provides a hydrophilic coating while maintaining close proximity to the surface for sensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromo-PEG1-Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.